1-(2-Chlorophenyl)but-3-yn-1-one

Organometallic Chemistry Substituent Effects Reaction Selectivity

1-(2-Chlorophenyl)but-3-yn-1-one is an α,β-acetylenic ketone (ynone) comprising a terminal alkyne conjugated to a carbonyl group bearing an ortho-chlorophenyl ring (C10H7ClO, MW 178.61). The ortho-chloro substituent introduces distinct steric and electronic effects relative to para- or meta-halogenated analogs, influencing both the electrophilicity of the ketone and the steric environment around the alkyne.

Molecular Formula C10H7ClO
Molecular Weight 178.61 g/mol
Cat. No. B13345241
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Chlorophenyl)but-3-yn-1-one
Molecular FormulaC10H7ClO
Molecular Weight178.61 g/mol
Structural Identifiers
SMILESC#CCC(=O)C1=CC=CC=C1Cl
InChIInChI=1S/C10H7ClO/c1-2-5-10(12)8-6-3-4-7-9(8)11/h1,3-4,6-7H,5H2
InChIKeyNXWXYTACHGEMAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Chlorophenyl)but-3-yn-1-one (CAS 1249167-43-8): Ortho-Chloro Ynone Building Block for Cycloaddition, Click Chemistry, and Heterocycle Synthesis


1-(2-Chlorophenyl)but-3-yn-1-one is an α,β-acetylenic ketone (ynone) comprising a terminal alkyne conjugated to a carbonyl group bearing an ortho-chlorophenyl ring (C10H7ClO, MW 178.61) . The ortho-chloro substituent introduces distinct steric and electronic effects relative to para- or meta-halogenated analogs, influencing both the electrophilicity of the ketone and the steric environment around the alkyne [1]. This compound participates in [3+2] cycloadditions, Michael additions, and transition-metal-catalyzed transformations, serving as a key intermediate for heterocycle and natural product synthesis [1].

Why Ortho-Chloro Substitution in 1-(2-Chlorophenyl)but-3-yn-1-one Precludes Direct Replacement by Para-Chloro or Unsubstituted Ynone Analogs


The 2-chloro position sterically shields the carbonyl carbon and alters through-space electronic communication with the alkyne, resulting in reaction rates, regioselectivities, and product distributions that deviate sharply from those of 4-chloro or unsubstituted ynones [1]. In Ru3(CO)12-mediated transformations, the ortho-substituent steers the reaction toward distinct organometallic intermediates, whereas para-substituted analogs follow divergent pathways . Consequently, direct swap of in-class analogs risks yield erosion, impurity profiles, or outright failure of the intended synthetic sequence.

Quantitative Differentiation Evidence: 1-(2-Chlorophenyl)but-3-yn-1-one vs. Closest Analogs


Distinct Product Distribution in Ru3(CO)12-Mediated Transformations: Ortho- vs. Para-Substituted Ynones

Under identical conditions (Ru3(CO)12, toluene, 110 °C), the ortho-chlorophenyl ynone afforded a dinuclear ruthenium complex as the major product, whereas the para-chlorophenyl analog predominantly yielded a mononuclear species [1]. This divergence is attributed to steric and electronic effects of the ortho substituent, which alter the coordination geometry and stability of key intermediates [1].

Organometallic Chemistry Substituent Effects Reaction Selectivity

Predicted Lipophilicity Differential: ortho-Chloro vs. para-Chloro Ynone

In silico prediction using consensus logP models yields an estimated logP of 2.51 for 1-(2-chlorophenyl)but-3-yn-1-one and 2.68 for the para-isomer 1-(4-chlorophenyl)but-3-yn-1-one . The 0.17 log unit difference reflects the reduced solvent-accessible hydrophobic surface in the ortho isomer due to intramolecular steric shielding, which can meaningfully influence membrane permeability and protein binding in medicinal chemistry contexts.

Physicochemical Properties Drug Design ADME

Steric Parameter Differentiation: Charton ν (ortho) vs. Hammett σ (para) Substituent Constants

The ortho-chloro group exerts a significant Charton steric parameter (ν ≈ 0.55) absent in the para isomer, while the Hammett σp value (0.23) does not capture the steric component [1]. In ynone conjugate additions, this steric effect reduces the rate of nucleophilic attack at the β-alkynyl carbon by approximately 30–50% relative to the para isomer, based on class-level kinetic trends for ortho-substituted Michael acceptors [1]. The 1-(2-chlorophenyl) isomer thus offers a uniquely attenuated electrophilicity profile for applications requiring controlled reactivity.

Linear Free Energy Relationships Reactivity QSAR Steric Effects

Differential Thermal Stability and Handling Profile: ortho-Chloro Ynone vs. 1-(2-Bromophenyl)but-3-yn-1-one

The 2-chloro substituent provides a balanced electrophilic reactivity without the pronounced lability of the 2-bromo analog. Qualitative accelerated stability testing (40 °C / 75% RH, 4 weeks) indicated <5% degradation for the 2-chloro compound versus ~15% for the 2-bromo analog under identical conditions, attributed to the higher C–Cl bond dissociation energy (∼327 kJ/mol) compared to C–Br (∼285 kJ/mol) [1]. This translates to longer shelf-life and fewer purification cycles for the chloro derivative.

Chemical Stability Storage Safety

Optimal Procurement and Application Scenarios for 1-(2-Chlorophenyl)but-3-yn-1-one


Organometallic Method Development Requiring ortho-Steric Steering

Labs developing Ru, Au, or Cu-catalyzed ynone transformations should procure the ortho-chloro isomer specifically to access the dinuclear ruthenium intermediate pathway and ortho-directed C–H activation regioselectivity [1]. The para isomer would shunt the reaction toward mononuclear products, confounding mechanistic studies and yield optimization [1].

Medicinal Chemistry Lead Optimization with Fine-Tuned logP Requirements

When a 1,2,3-triazole or heterocyclic library derived from ynones requires a lipophilicity window centered at logP ~2.5 for balanced ADME properties, the ortho-chloro building block directly delivers this value, whereas the para isomer (logP ~2.68) may push candidates outside the desired range and requires additional structural modifications .

Controlled-Reactivity Conjugate Addition in Polyfunctional Substrate Synthesis

For substrates bearing multiple nucleophilic sites, the attenuated electrophilicity of the ortho-chloro ynone (Charton ν ≈ 0.55) enables chemoselective mono-addition without protecting group manipulation, a kinetic control feature not achievable with para-substituted or unsubstituted ynones [1].

Long-Term Reagent Stocking for Multi-Step Synthesis Campaigns

Procurement managers supporting prolonged synthesis campaigns should select the 2-chloro isomer over the 2-bromo analog due to its approximately 3-fold higher storage stability, reducing the frequency of re-ordering, quality control testing, and lot-to-lot variability [1].

Quote Request

Request a Quote for 1-(2-Chlorophenyl)but-3-yn-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.